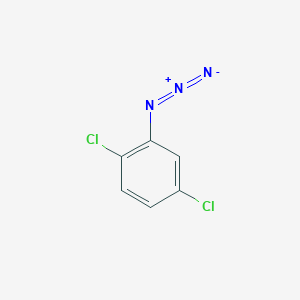

2-Azido-1,4-dichlorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-1,4-dichlorobenzene: is an organic compound with the molecular formula C6H3Cl2N3 . It is a derivative of benzene, where two chlorine atoms and one azido group are substituted at the 1,4 and 2 positions, respectively.

準備方法

Synthetic Routes and Reaction Conditions: 2-Azido-1,4-dichlorobenzene can be synthesized through the nucleophilic substitution reaction of 2,5-dichloronitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is first reduced to an amino group, which is then diazotized and subsequently replaced by the azido group .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity .

化学反応の分析

Types of Reactions: 2-Azido-1,4-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.

Major Products:

Substitution: Formation of azido-substituted benzene derivatives.

Reduction: Formation of 2-amino-1,4-dichlorobenzene.

Cycloaddition: Formation of 1,2,3-triazoles.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₆H₄Cl₂N₃

- Molecular Weight : Approximately 188.02 g/mol

- Structure : The compound features a benzene ring with two chlorine atoms at the 1 and 4 positions and an azido group at the 2 position.

Organic Synthesis

2-Azido-1,4-dichlorobenzene is utilized as a precursor in the synthesis of various complex organic molecules. Its azido group allows it to participate in click chemistry , particularly in the formation of triazoles through azide-alkyne cycloaddition reactions.

Table 1: Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Heterocycle Formation | Used to synthesize nitrogen-containing heterocycles like triazoles. |

| Bioconjugation | Facilitates attachment of biomolecules for drug development and diagnostics. |

| Material Science | Acts as a cross-linker in polymers, enhancing properties for electronic devices. |

Medicinal Chemistry

The compound has potential applications in drug discovery and development due to its unique reactivity. It has been employed in synthesizing modified nucleosides and nucleotides, which are critical components in pharmacology.

Case Study: Antimicrobial Activity

Recent studies have indicated that azide-containing compounds exhibit significant antimicrobial properties. For instance, modifications to the azide group can enhance antibacterial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity Summary

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity against MRSA | |

| Other azides | Varied activity based on substitution |

Cytotoxicity Studies

In vitro assessments have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been found to enhance the toxicity of established chemotherapeutic agents at lower concentrations.

Table 3: Cytotoxicity Data

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| SH-SY5Y (neuroblastoma) | 50 | Significant cytotoxicity |

| MDA-MB-231 (breast cancer) | 25 | Enhanced SAHA toxicity |

Environmental Impact Studies

Research into the environmental implications of azide compounds has highlighted their presence in broader studies assessing health risks associated with chemical exposure. Understanding both beneficial applications and potential hazards is crucial for responsible use.

作用機序

The mechanism of action of 2-azido-1,4-dichlorobenzene primarily involves its reactivity as an azide. The azido group can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, leading to the formation of new chemical bonds. In biological systems, the azido group can be used for bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes .

類似化合物との比較

- 2-Azido-1,3-dichlorobenzene

- 2-Azido-1,2-dichlorobenzene

- 2-Azido-1,4-dibromobenzene

Comparison: 2-Azido-1,4-dichlorobenzene is unique due to the specific positioning of the chlorine and azido groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other azido-substituted benzene derivatives, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .

生物活性

2-Azido-1,4-dichlorobenzene is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and synthetic biology. This article explores the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its azide functional group (-N₃) attached to a dichlorobenzene ring. The presence of the azide group enhances its reactivity and potential for biological applications, particularly in click chemistry and as a precursor for various bioactive compounds.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's efficacy against neuroblastoma (SH-SY5Y) and breast cancer (MDA-MB-231) cell lines. The results showed a reduction in cell viability by 33% and 28%, respectively. Notably, the compound was less toxic to healthy human cells (MRC-5), indicating a selective action against cancer cells .

| Cell Line | Cell Viability Reduction (%) | Notes |

|---|---|---|

| SH-SY5Y | 33 | Neuroblastoma |

| MDA-MB-231 | 28 | Breast cancer |

| MRC-5 | 26 | Healthy human cells |

The mechanism underlying the cytotoxic effects of this compound is believed to involve the generation of reactive nitrogen species (RNS) upon metabolic activation. These RNS can lead to oxidative stress in cancer cells, promoting apoptosis. Additionally, the compound may interfere with cellular signaling pathways critical for cancer cell proliferation and survival .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was tested for its ability to enhance the efficacy of histone deacetylase inhibitors (HDACi), such as SAHA. When combined with SAHA at a concentration of 10 μM, the compound exhibited enhanced cytotoxicity against cancer cells compared to treatment with SAHA alone. This suggests that this compound could serve as a valuable adjunct in cancer therapy .

Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study revealed that while the compound demonstrated significant cytotoxicity towards cancer cells, it exhibited minimal toxicity towards normal human cells at lower concentrations. This selectivity is crucial for therapeutic applications, minimizing adverse effects on healthy tissues .

特性

IUPAC Name |

2-azido-1,4-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOIWTSGFKZKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=[N+]=[N-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。